1-(2-Thiazolylazo)-2-naphthol
Overview
Description
1-(2-Thiazolylazo)-2-naphthol is a chemical compound that is often used in scientific research . It is a red powder with a melting point between 135.0-142.0°C .
Synthesis Analysis
The synthesis of 1-(2-Thiazolylazo)-2-naphthol involves the condensation of 4,6-diacetylresorcinol and 1,8-naphthalenediamine . This process results in a tridentate Schiff base ligand .Molecular Structure Analysis
The molecular structure of 1-(2-Thiazolylazo)-2-naphthol has been studied using various techniques such as FT-IR, FT–Raman, NMR, and DFT . According to potential energy surface search, 5-methyl-4- (2-thizolylazo)resorcinol, a similar compound, has eight conformers .Chemical Reactions Analysis
In terms of chemical reactions, 1-(2-Thiazolylazo)-2-naphthol has been found to coordinate with cobalt atoms through the phenolic oxygen atom, the azo nitrogen atom adjacent to the naphthol ring, and the thiazole nitrogen atom, giving two five-membered chelate rings .Physical And Chemical Properties Analysis
1-(2-Thiazolylazo)-2-naphthol is a red powder with a melting point between 135.0-142.0°C . Its vibrational frequencies have been recorded by the Fourier transform infrared (FT-IR 4000–550 cm −1) and Fourier transform Raman (FT–Raman; 4000–100 cm −1) spectra in the powder form .Scientific Research Applications
Crystal and Molecular Structure Analysis
- Structural Analysis : The crystal structure of 1-(2-Thiazolylazo)-2-naphthol (TAN) has been extensively studied. Kurahashi (1976) explored its crystal structure, finding it to be monoclinic with specific cell dimensions. The research highlighted the azo and hydrazone character of TAN, with an equilibrium leaning towards the azo tautomer (Kurahashi, 1976).
Acidity Constants in Solvent Mixtures
- Acidity Constants Study : A study by Niazi, Yazdanipour, and Ramezani (2007) investigated the acid-base properties of TAN in methanol-water mixtures. They used a multi-wavelength spectrophotometric method to estimate acidity constants, revealing insights into its chemical behavior in different solvent environments (Niazi et al., 2007).
Interaction with Metal Ions
- Metal Ion Determination : TAN's interaction with various metal ions has been a subject of research. For instance, a study on its polarographic behavior in acetonitrile solution shed light on its reduction mechanism and interaction with metal ions (Bae & Seo, 1988). Similarly, TAN has been used for the spectrophotometric determination of metals like cobalt, copper, and nickel, demonstrating its utility in analytical chemistry (Niazi & Yazdanipour, 2008).
Biological Applications
- Biological Interactions : TAN's biological interactions have also been explored. Prasad et al. (2011) studied its use in DNA intercalative binding, photodynamic therapy, and its photocytotoxicity in cancer cells, highlighting itspotential as a therapeutic agent. This study showed TAN's ability to selectively localize in the nucleus of cancer cells, indicating its significance in cancer research (Prasad et al., 2011).
Charge-Transfer Complex Studies
- Charge-Transfer Complexes : The formation of charge-transfer complexes between TAN and aromatic nitro compounds has been a subject of interest. Karmakar and Singh (2017) conducted both experimental and theoretical studies on this interaction, shedding light on its importance in chemistry and biological science (Karmakar & Singh, 2017).
Industrial and Environmental Analysis
- Trace Metal Analysis : TAN has been utilized in methods for determining trace amounts of toxic metals. A study demonstrated its effectiveness in preconcentrating and determining metals like Cd, Cu, Fe, Mn, Ni, and Zn in environmental samples using inductively coupled plasma atomic emission spectrometry (Porta et al., 1992). Also, its application in the rapid determination of iron in geological matrices has been documented, proving its utility in geological studies (Ferreira & Nano, 1994).
Coordination Chemistry
- Complex Formation with Metals : The ability of TAN to form complexes with various metals, such as copper and palladium, has been investigated. Studies on the molecular structures of these complexes provide insights into their coordination chemistry and potential applications in various fields, including catalysis and material science (Kurahashi et al., 1976; Nikitin et al., 1987).
Safety And Hazards
properties
IUPAC Name |
1-(1,3-thiazol-2-yldiazenyl)naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-11-6-5-9-3-1-2-4-10(9)12(11)15-16-13-14-7-8-18-13/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMXCGDXEUDZAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=CS3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061566 | |
Record name | 2-Naphthalenol, 1-(2-thiazolylazo)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thiazolylazo)-2-naphthol | |
CAS RN |
1147-56-4 | |
Record name | 1-(2-Thiazolylazo)-2-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1147-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Thiazolylazo)-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Thiazolylazo)-2-naphthol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenol, 1-[2-(2-thiazolyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenol, 1-(2-thiazolylazo)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(thiazol-2-ylazo)-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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